3-Fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRINBBOGNYCAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165013 | |

| Record name | 3-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524-40-9 | |

| Record name | 3-Fluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluorobenzenesulfonamide

Abstract

3-Fluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a crucial building block in medicinal chemistry and materials science. The presence of a fluorine atom on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and analytical characterization of 3-Fluorobenzenesulfonamide, tailored for researchers and professionals in drug development and chemical synthesis.

Core Properties and Chemical Identity

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. 3-Fluorobenzenesulfonamide is a white to off-white crystalline solid under standard conditions.[1][2] Key identifying information and physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-fluorobenzenesulfonamide | [3][4] |

| Synonyms | 3-FBSA | [3] |

| CAS Number | 1524-40-9 | [3][4] |

| Molecular Formula | C₆H₆FNO₂S | [1][3][4] |

| Molecular Weight | 175.18 g/mol | [1][3][4] |

| Melting Point | 124.5-128.5 °C (lit.) | |

| Appearance | White to almost white powder/crystal | [1][2] |

| Topological Polar Surface Area | 68.5 Ų | [3][4] |

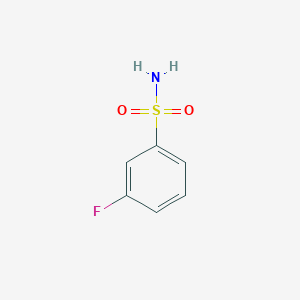

Molecular Structure

The molecular architecture of 3-Fluorobenzenesulfonamide features a benzene ring substituted with a fluorine atom at the meta-position relative to a sulfonamide group (-SO₂NH₂). This specific arrangement dictates the molecule's reactivity and intermolecular interactions.

Caption: Chemical structure of 3-Fluorobenzenesulfonamide.

Spectroscopic Profile

Analytical techniques are essential for confirming the identity and purity of a chemical compound.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluorobenzenesulfonamide provides key information about its functional groups. Characteristic absorption bands include:

-

N-H Stretching: The sulfonamide N-H bonds typically show stretching vibrations in the region of 3300-3400 cm⁻¹.

-

Aromatic C-H Stretching: These vibrations are observed just above 3000 cm⁻¹.[5]

-

S=O Stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching bands, usually around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

C-F Stretching: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks around 1500-1600 cm⁻¹ are indicative of the benzene ring.[6]

-

Meta-disubstitution Pattern: Bending vibrations for meta-substituted rings can be observed in the fingerprint region, typically between 690-710 cm⁻¹ and 750-810 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for elucidating the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the sulfonamide (-NH₂) protons. The aromatic protons will appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom. The -NH₂ protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and sulfonamide substituents. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3-Fluorobenzenesulfonamide, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight of approximately 175.18 g/mol .[1][3][4] High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.[3]

Synthesis and Purification

A common and reliable method for the laboratory synthesis of 3-Fluorobenzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with ammonia. This two-step process typically starts from 3-fluorothiophenol or a related precursor to generate the sulfonyl chloride intermediate.

Experimental Protocol: Synthesis

Step 1: Preparation of 3-Fluorobenzenesulfonyl Chloride This intermediate is often prepared by the oxidative chlorination of 3-fluorothiophenol or a related sulfur compound. A patent describes a method where 3-fluorothiophenol reacts with chlorine in an organic solvent to yield 3-fluorobenzenesulfonyl chloride.[7]

Step 2: Ammonolysis of 3-Fluorobenzenesulfonyl Chloride

-

Dissolve 3-fluorobenzenesulfonyl chloride in a suitable organic solvent, such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) dropwise with vigorous stirring. The exothermicity of the reaction must be carefully controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by removing the organic solvent under reduced pressure, followed by extraction or filtration and washing of the resulting solid.

Purification: The crude 3-Fluorobenzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline product of high purity.

Caption: General workflow for the synthesis of 3-Fluorobenzenesulfonamide.

Applications in Research and Drug Development

The arylsulfonamide motif is a well-established pharmacophore in medicinal chemistry.[8] The introduction of a fluorine atom, as in 3-Fluorobenzenesulfonamide, offers several advantages for drug design:

-

Enhanced Lipophilicity: The fluorine atom increases the molecule's lipophilicity, which can improve its ability to cross biological membranes.[1][2]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the drug's half-life.

-

Modulated Acidity: The electron-withdrawing nature of fluorine can alter the pKa of the sulfonamide N-H protons, influencing binding interactions with biological targets.

Consequently, 3-Fluorobenzenesulfonamide is a valuable intermediate for synthesizing a range of biologically active molecules, including potent antimicrobial agents and enzyme inhibitors.[1][2] It is also utilized in agrochemical research for the development of herbicides and pesticides.[1][2]

Safety and Handling

3-Fluorobenzenesulfonamide is classified as toxic and requires careful handling to avoid exposure.

-

Hazard Statements: It is toxic if swallowed, in contact with skin, or if inhaled.[3][9][10] It also causes skin and serious eye irritation and may cause respiratory irritation.[3][9][11]

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.[11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][12] The material should be stored locked up.[9][10][12]

-

In case of exposure, immediate medical attention is necessary.[11] Always consult the latest Safety Data Sheet (SDS) before handling this compound.[9][11][12]

References

-

PubChem. 3-Fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

- Google Patents.Preparation method of 3-fluorobenzenesulfonyl chloride. CN118184550B.

-

Spectroscopy Infrared Spectra. Some characteristic infrared absorption frequencies.[Link]

-

ICT Prague. Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague. [Link]

-

PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. National Library of Medicine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 7. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 8. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 3-Fluorobenzenesulfonamide, 1G | Labscoop [labscoop.com]

- 11. fishersci.be [fishersci.be]

- 12. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 3-Fluorobenzenesulfonamide: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 3-Fluorobenzenesulfonamide, a versatile sulfonamide-containing building block crucial to medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline its synthesis, and discuss its strategic application in the design of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who seek a deeper technical understanding of this important chemical entity.

Core Compound Identification and Physicochemical Properties

3-Fluorobenzenesulfonamide is an aromatic sulfonamide distinguished by a fluorine atom at the meta-position of the benzene ring. This single atomic substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in rational drug design.[1][2]

The key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1524-40-9 | [1][3][4] |

| Molecular Formula | C₆H₆FNO₂S | [1][3][4][5] |

| Molecular Weight | 175.18 g/mol | [1][3][4] |

| IUPAC Name | 3-fluorobenzenesulfonamide | [3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 124.5–132 °C | [1] |

| Purity | Typically ≥97% (GC) | [5] |

| InChIKey | CRINBBOGNYCAOV-UHFFFAOYSA-N | [3] |

| PubChem CID | 150924 | [1][3][4] |

Synthesis and Chemical Reactivity

The primary role of 3-Fluorobenzenesulfonamide is as a foundational intermediate.[6] Its synthesis is straightforward and typically involves the ammonolysis of its corresponding sulfonyl chloride precursor.

Standard Synthesis Protocol

The most common laboratory-scale synthesis involves the reaction of 3-fluorobenzenesulfonyl chloride with a source of ammonia, such as aqueous ammonium hydroxide. The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile towards the ammonia nucleophile, leading to a robust and high-yielding transformation.

Experimental Protocol: Synthesis of 3-Fluorobenzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-fluorobenzenesulfonyl chloride in a suitable organic solvent like tetrahydrofuran (THF).

-

Nucleophilic Addition: While stirring vigorously, slowly add an excess of concentrated (e.g., 50%) ammonium hydroxide solution dropwise. The low temperature is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, acidify the mixture with dilute HCl to neutralize excess ammonia. The product will often precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below. This workflow is self-validating; successful formation of the sulfonamide can be confirmed at the end by characterization techniques like NMR and Mass Spectrometry, which will show the incorporation of the -NH₂ group and the corresponding mass change.

Caption: General workflow for the synthesis of 3-Fluorobenzenesulfonamide.

Strategic Importance in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7] 3-Fluorobenzenesulfonamide serves as a valuable starting point for introducing a fluorinated aryl sulfonamide moiety.

The Role of the Fluorine Atom

The meta-positioned fluorine atom is not merely a passive substituent. It imparts several advantageous properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

-

Enhanced Lipophilicity: Fluorine substitution increases the lipophilicity (fat-solubility) of the molecule, which can improve its ability to cross cellular membranes and reach its biological target.[1][2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide N-H proton, influencing its ionization state and ability to form hydrogen bonds at physiological pH.

-

Favorable Binding Interactions: The fluorine atom can participate in unique, non-covalent interactions (e.g., orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and selectivity.

Application as a Bioisostere and Scaffold

The sulfonamide group is a classic bioisostere for carboxylic acids and is found in a wide array of approved drugs, including diuretics, anticonvulsants, and a large class of antimicrobial agents.[1][2] 3-Fluorobenzenesulfonamide provides a pre-functionalized, fluorinated scaffold to build upon, enabling chemists to rapidly synthesize libraries of novel compounds for screening. It is a key intermediate for creating targeted therapies and inhibitors.[1][2]

Caption: Role of 3-Fluorobenzenesulfonamide in a typical drug discovery workflow.

Spectroscopic Characterization

Verifying the identity and purity of 3-Fluorobenzenesulfonamide is paramount. The following are expected characteristics from standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, which will be split by both homo- (H-H) and hetero-nuclear (H-F) coupling. The two protons of the -SO₂NH₂ group are typically a broad singlet and may exchange with D₂O.[8] The aromatic region (approx. 7.2-7.8 ppm) will display complex splitting patterns consistent with a 1,3-disubstituted benzene ring containing a fluorine atom.

-

¹³C NMR: The carbon NMR will show distinct signals for the four unique aromatic carbons. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature. Other carbons will show smaller 2-bond and 3-bond C-F couplings.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[10]

-

N-H Stretch: Two characteristic sharp peaks in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.

-

S=O Stretch: Two strong absorption bands for the sulfonyl group (SO₂), typically found around 1350-1310 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).

-

C-F Stretch: A strong band in the fingerprint region, typically around 1250-1000 cm⁻¹, indicative of the aryl-fluoride bond.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight of 175.18. Common fragmentation patterns involve the loss of SO₂ or the entire SO₂NH₂ group.[11]

Safety, Handling, and Storage

As a bioactive chemical intermediate, proper handling of 3-Fluorobenzenesulfonamide is essential.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4][12] |

| Skin Corrosion/Irritation | ❗ | Danger | H315: Causes skin irritation.[4][12][13] |

| Serious Eye Damage/Irritation | ❗ | Danger | H319: Causes serious eye irritation.[4][12][13] |

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[12][13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13][14]

-

Avoid breathing dust.[5][12] Do not ingest or allow contact with skin and eyes.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Conclusion

3-Fluorobenzenesulfonamide is more than a simple chemical; it is an enabling tool for innovation in the pharmaceutical and agrochemical sectors. Its well-defined properties, accessible synthesis, and the strategic advantages conferred by its fluoro-sulfonamide structure make it a cornerstone building block. For drug development professionals, a thorough understanding of its characteristics and reactivity is key to leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluorobenzenesulfonamide, 1G | Labscoop [labscoop.com]

- 6. 3-Fluorobenzenesulfonamide , ≥97% , 1524-40-9 - CookeChem [cookechem.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 9. rsc.org [rsc.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. echemi.com [echemi.com]

- 13. fishersci.be [fishersci.be]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzenesulfonamide from 3-Fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 3-fluorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds.[1] The synthesis is achieved through the reaction of 3-fluorobenzenesulfonyl chloride with an ammonia source. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety and handling procedures, and discusses methods for the purification and characterization of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely and efficiently perform this synthesis.

Introduction and Significance

3-Fluorobenzenesulfonamide and its derivatives are important structural motifs in medicinal chemistry. The presence of the fluorosulfonamide group can significantly influence the physicochemical and pharmacological properties of a molecule, including its acidity, lipophilicity, and ability to form hydrogen bonds. These characteristics make it a valuable component in the design of new therapeutic agents. The synthesis of 3-fluorobenzenesulfonamide from 3-fluorobenzenesulfonyl chloride is a fundamental transformation that provides access to a wide range of more complex molecules.[2]

Reaction Mechanism and Rationale

The synthesis of 3-fluorobenzenesulfonamide from 3-fluorobenzenesulfonyl chloride is a classic example of a nucleophilic acyl substitution-type reaction at a sulfonyl group.[3] The reaction proceeds via the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient sulfur atom of the 3-fluorobenzenesulfonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently expelled from the tetrahedral intermediate.

-

Deprotonation: A second molecule of ammonia acts as a base, deprotonating the nitrogen atom to yield the final product, 3-fluorobenzenesulfonamide, and an ammonium chloride salt.

The overall reaction is analogous to the well-known Hinsberg reaction used for the detection of amines.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-fluorobenzenesulfonamide.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 3-Fluorobenzenesulfonyl chloride | 701-27-9 | 194.61 | 10.0 g (51.4 mmol) |

| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.05 | 30 mL |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (51.4 mmol) of 3-fluorobenzenesulfonyl chloride in 50 mL of tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Ammonia: While stirring vigorously, slowly add 30 mL of concentrated ammonium hydroxide (28-30%) to the cooled solution. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. This will precipitate the 3-fluorobenzenesulfonamide.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of 20 mL of cold deionized water to remove any remaining salts.

-

Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Purification

The crude 3-fluorobenzenesulfonamide can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to obtain a product of high purity.

Safety and Handling

4.1. 3-Fluorobenzenesulfonyl Chloride:

-

Hazards: Corrosive and causes severe skin burns and eye damage.[5] It reacts violently with water, liberating toxic gas.[5][6] It is also moisture-sensitive.[7]

-

Precautions: Handle in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid contact with skin, eyes, and clothing.[5] Store in a cool, dry place away from moisture.[7]

4.2. Ammonium Hydroxide:

-

Hazards: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.

-

Precautions: Handle in a fume hood. Wear appropriate PPE. Avoid inhalation of vapors.

4.3. 3-Fluorobenzenesulfonamide:

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[8] May cause respiratory irritation.

-

Precautions: Avoid generating dust.[7] Wear appropriate PPE, including gloves, eye protection, and a dust mask.

Characterization of 3-Fluorobenzenesulfonamide

The identity and purity of the synthesized 3-fluorobenzenesulfonamide should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White solid |

| Melting Point | 124.5-128.5 °C |

| Molecular Formula | C6H6FNO2S |

| Molecular Weight | 175.18 g/mol [8] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the six carbon atoms in the benzene ring.

-

¹⁹F NMR: The fluorine NMR will show a signal characteristic of the fluorine atom on the benzene ring.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretches of the sulfonamide group (around 3300-3400 cm⁻¹) and the S=O stretches (around 1350 and 1160 cm⁻¹).

Visualizing the Process

Reaction Workflow

Caption: Experimental workflow for the synthesis of 3-fluorobenzenesulfonamide.

Chemical Reaction Mechanism

Caption: Simplified reaction mechanism for the formation of 3-fluorobenzenesulfonamide.

Conclusion

The synthesis of 3-fluorobenzenesulfonamide from 3-fluorobenzenesulfonyl chloride is a robust and well-established chemical transformation. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers can reliably produce this important building block for pharmaceutical research and development. Proper characterization of the final product is crucial to ensure its purity and suitability for subsequent applications.

References

- 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet. (n.d.).

- 3-Fluorobenzenesulfonamide 97 1524-40-9 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).

- The Essential Role of 3-Fluorobenzenesulfonyl Chloride (CAS 701-27-9) in Chemical Synthesis. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- 3-Fluorobenzenesulfonyl chloride - SAFETY DATA SHEET. (2021, December 25).

- CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride - CymitQuimica. (n.d.).

- 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 - ChemicalBook. (2025, September 25).

- 3-Fluorobenzenesulfonyl Chloride - 701-27-9 - Manufacturer India - Valeshvar Biotech. (n.d.).

- 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem - NIH. (n.d.).

- Hinsberg reaction - Wikipedia. (n.d.).

- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).

Sources

- 1. 3-Fluorobenzenesulfonyl Chloride - 701-27-9 - Manufacturer India [valeshvarbiotech.com]

- 2. CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride [cymitquimica.com]

- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 8. 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Art and Science of Solubility: An In-depth Technical Guide to 3-Fluorobenzenesulfonamide in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Quintessential Role of Solubility in Pharmaceutical Sciences

In the intricate ballet of drug discovery and development, solubility is a prima ballerina. A molecule's ability to dissolve in a given solvent system dictates its fate, from the feasibility of its synthesis and purification to its ultimate bioavailability and therapeutic efficacy. An otherwise potent active pharmaceutical ingredient (API) can be rendered inert by poor solubility, a challenge that necessitates a profound understanding of the physicochemical principles at play. This guide is crafted to provide a comprehensive exploration of the solubility of a key pharmaceutical intermediate, 3-fluorobenzenesulfonamide, in common organic solvents. We will delve not only into the theoretical underpinnings of solubility but also provide actionable, field-proven experimental protocols and predictive models. Our goal is to empower you, the researcher, to navigate the complexities of solubility with confidence and scientific rigor.

Understanding the Solute: Physicochemical Profile of 3-Fluorobenzenesulfonamide

Before we can predict or measure its solubility, we must first understand the molecule itself. 3-Fluorobenzenesulfonamide is a versatile building block in medicinal chemistry, frequently employed in the synthesis of various therapeutic agents.[1] Its structure, a benzene ring substituted with a fluorine atom and a sulfonamide group, bestows upon it a unique set of properties that govern its interactions with solvents.

Table 1: Key Physicochemical Properties of 3-Fluorobenzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO₂S | [2] |

| Molecular Weight | 175.18 g/mol | [2][3] |

| Melting Point | 124.5 - 132 °C | [1][3][4] |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | [2] |

| Appearance | White to off-white crystalline powder | [1][4] |

The presence of the sulfonamide group (-SO₂NH₂) introduces a significant polar character and the capacity for both hydrogen bond donation (from the N-H protons) and acceptance (at the oxygen and nitrogen atoms). The fluorine atom, while electronegative, has a more nuanced effect, contributing to the molecule's overall polarity and potentially influencing crystal packing. The aromatic ring is inherently nonpolar. This combination of polar and nonpolar moieties suggests that the solubility of 3-fluorobenzenesulfonamide will be highly dependent on the nature of the solvent.

The Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" serves as a foundational principle in solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is a consequence of the intermolecular forces at play:

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, these are the primary forces of attraction between nonpolar molecules.

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine).

For 3-fluorobenzenesulfonamide, its solubility will be a balancing act between these forces. Solvents that can effectively interact with both the polar sulfonamide group and the nonpolar benzene ring will likely be the most effective.

A Predictive Tool: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" rule, we can employ a more quantitative approach: Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by its three Hansen parameters. The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Where subscript 1 refers to the solute and subscript 2 to the solvent. A smaller Ra value indicates a higher likelihood of solubility.

Table 2: Estimated Hansen Solubility Parameters for 3-Fluorobenzenesulfonamide

| Functional Group | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Benzene Ring (C₆H₄) | 18.7 | 1.4 | 2.0 |

| Fluorine (-F) | 16.2 | 8.8 | 4.1 |

| Sulfonamide (-SO₂NH₂) | 19.0 | 16.0 | 14.0 |

| Estimated Total | 18.0 | 8.4 | 6.7 |

Note: These are estimated values based on a combination of group contribution methods and may vary from experimentally determined values.

With these estimated HSPs, we can now predict the solubility of 3-fluorobenzenesulfonamide in a range of common organic solvents.

Table 3: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of 3-Fluorobenzenesulfonamide

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (Predicted) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 16.4 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.0 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.2 | Good |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 4.2 | High |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 3.4 | High |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | High |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.6 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.3 | High |

| Halogenated | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.5 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.4 | Good |

| Aromatic | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 7.9 | Moderate |

| Aprotic Polar | |||||

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.0 | Moderate |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.2 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.8 | Good |

This predictive table serves as an excellent starting point for solvent screening, allowing researchers to prioritize solvents that are most likely to be effective, thereby saving time and resources.

Experimental Determination of Solubility: Protocols and Best Practices

While predictive models are invaluable, experimental verification is the cornerstone of scientific integrity. Here, we detail two robust methods for determining the solubility of 3-fluorobenzenesulfonamide.

The Gold Standard: Equilibrium Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature. It is a reliable and widely accepted technique.

-

Preparation: Add an excess of 3-fluorobenzenesulfonamide to a known volume of the chosen organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. A thermostatically controlled shaker is ideal for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifugation can be employed to expedite this process.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid phase. The use of a syringe with a solvent-resistant filter (e.g., PTFE) is highly recommended to ensure no solid particles are transferred.

-

Quantification: Analyze the concentration of 3-fluorobenzenesulfonamide in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

-

Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

A Modern Approach: NMR Spectroscopy for Solubility Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and accurate alternative for solubility measurement, often requiring smaller sample volumes.

-

Sample Preparation: Prepare a saturated solution of 3-fluorobenzenesulfonamide in the deuterated solvent of choice by adding an excess of the solid to a known volume of the solvent in an NMR tube.

-

Equilibration: Vigorously mix the sample and allow it to equilibrate at a constant temperature.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the saturated solution. It is important to use a sufficient relaxation delay (D1) to ensure full relaxation of the protons for accurate integration.

-

Internal Standard: Add a known amount of a suitable internal standard to the NMR tube. The internal standard should be soluble in the solvent, have a signal that does not overlap with the analyte signals, and be chemically inert.

-

Quantification: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated based on the ratio of the integrals and the known concentration of the internal standard.

Caption: Step-by-step process for determining solubility using NMR spectroscopy.

Synthesizing Theory and Practice: Explaining the "Why"

The true power of this guide lies not just in the "what" and "how," but in understanding the "why." Let's analyze the predicted and potential experimental results for 3-fluorobenzenesulfonamide in the context of its molecular structure and the properties of the solvents.

-

High Solubility in Polar Aprotic Solvents (Acetone, THF, Dichloromethane): These solvents possess significant dipole moments that can interact favorably with the polar sulfonamide group. Furthermore, they have a moderate nonpolar character that can solvate the benzene ring. The balance of these interactions leads to high solubility.

-

Good Solubility in Alcohols (Isopropanol, Ethanol): Alcohols are protic solvents capable of hydrogen bonding with the sulfonamide group. However, as the alkyl chain length increases, the nonpolar character becomes more dominant, which can enhance interactions with the benzene ring, leading to a "sweet spot" for solubility. Very short-chain alcohols like methanol might be too polar, leading to a less favorable interaction with the nonpolar part of the solute.

-

Moderate Solubility in Aromatic and Aprotic Polar Solvents (Toluene, Acetonitrile, DMF, DMSO): Toluene, being aromatic, can engage in π-π stacking with the benzene ring of the solute, but its low polarity makes it a less effective solvent for the highly polar sulfonamide group. Conversely, highly polar aprotic solvents like acetonitrile, DMF, and DMSO can strongly solvate the sulfonamide group but may be less compatible with the nonpolar aromatic ring.

-

Low Solubility in Highly Polar Protic Solvents (Methanol) and Nonpolar Solvents (Hexane - not listed but predicted to be very low): Methanol's high polarity and extensive hydrogen bonding network make it a poor solvent for the nonpolar benzene ring. Conversely, a nonpolar solvent like hexane would have very weak interactions with the polar sulfonamide group.

Conclusion: A Holistic Approach to Solubility

The solubility of 3-fluorobenzenesulfonamide, like any compound, is a multifaceted property governed by a delicate interplay of intermolecular forces. A comprehensive understanding requires a synergistic approach that combines theoretical prediction with rigorous experimental validation. By leveraging tools like Hansen Solubility Parameters, researchers can intelligently design their experiments, and by employing robust methodologies such as the shake-flask and NMR methods, they can generate high-quality, reliable data. This guide has aimed to provide not just the protocols, but the scientific rationale behind them, empowering you to make informed decisions in your critical work of developing the medicines of tomorrow.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150924, 3-Fluorobenzenesulfonamide. Retrieved from [Link].

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Babu, P., Subrahmanyam, C., Thimmasetty, J., Manavalan, R., & Valliappan, K. (2009). Extended Hansen's solubility approach: meloxicam in individual solvents. Pakistan journal of pharmaceutical sciences, 22(3), 305–310.

- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2022). Polymers, 14(4), 840.

-

Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Retrieved from [Link].

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15373214, N-Fluorobenzenesulfonamide. Retrieved from [Link].

-

ResearchGate. (n.d.). Solubility parameters of Hansen and Hoftyzer-Van Krevelen group contribution methods. Retrieved from [Link].

-

ResearchGate. (n.d.). Application of the group contribution method of Hoftyzer-Van Krevelen... Retrieved from [Link].

-

ResearchGate. (n.d.). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. Retrieved from [Link].

-

ResearchGate. (n.d.). Solubility parameter component group contributions (Hoftyzer-Van... Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link].

-

Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. Retrieved from [Link].

-

Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Retrieved from [Link].

-

Park, K. (n.d.). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Kinam Park. Retrieved from [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluorobenzenesulfonamide 97 1524-40-9 [sigmaaldrich.com]

- 4. 1524-40-9 CAS MSDS (3-FLUOROBENZENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of 3-Fluorobenzenesulfonamide: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 3-fluorobenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural characterization.

Introduction

3-Fluorobenzenesulfonamide (C₆H₆FNO₂S) is a sulfonamide derivative with a fluorine substituent on the benzene ring.[3] This structural feature enhances its lipophilicity, making it a valuable building block in the synthesis of various biologically active molecules.[2][4] Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides a detailed examination of its characteristic spectroscopic signatures.

Molecular Structure:

Caption: Chemical structure of 3-Fluorobenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-fluorobenzenesulfonamide, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR

A general protocol for acquiring NMR spectra of 3-fluorobenzenesulfonamide is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance, operating at a field strength of 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.

-

Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 3-fluorobenzenesulfonamide is expected to show a complex multiplet pattern in the aromatic region due to the coupling of protons with each other and with the fluorine atom. The sulfonamide protons (-SO₂NH₂) typically appear as a broad singlet.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.80 | m | 4H | Aromatic Protons (H-2, H-4, H-5, H-6) |

| ~7.50 | br s | 2H | -SO₂NH₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms to which it is coupled (¹JCF, ²JCF, ³JCF).

¹³C NMR Spectral Data (DMSO-d₆, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 161.4 (d, ¹JCF = 245 Hz) | C-3 |

| 145.8 (d, ³JCF = 7 Hz) | C-1 |

| 131.5 (d, ³JCF = 8 Hz) | C-5 |

| 125.0 | C-6 |

| 119.5 (d, ²JCF = 21 Hz) | C-4 |

| 114.2 (d, ²JCF = 23 Hz) | C-2 |

Data sourced from PubChem.[3]

Interpretation:

-

The carbon directly attached to the fluorine atom (C-3) exhibits a large coupling constant (¹JCF) of 245 Hz, a characteristic feature of a direct C-F bond.

-

The carbons ortho (C-2, C-4) and meta (C-1, C-5) to the fluorine atom show smaller coupling constants (²JCF and ³JCF, respectively).

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected and automatically subtracted from the sample spectrum.

IR Data and Interpretation

The IR spectrum of 3-fluorobenzenesulfonamide shows characteristic absorptions for the N-H and S=O bonds of the sulfonamide group, as well as vibrations associated with the fluorinated aromatic ring.

IR Spectral Data (ATR-Neat):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350, 3250 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |

| 1580, 1480, 1440 | Medium | C=C aromatic ring stretching |

| 1330 | Strong, Sharp | S=O asymmetric stretching |

| 1160 | Strong, Sharp | S=O symmetric stretching |

| 1250 | Strong | C-F stretching |

| 880, 780, 680 | Medium-Strong | C-H out-of-plane bending |

Data interpreted from the spectrum available on PubChem.[3]

Interpretation:

-

The two distinct peaks in the 3350-3250 cm⁻¹ region are characteristic of the primary sulfonamide (-NH₂) group.

-

The strong, sharp absorptions at 1330 cm⁻¹ and 1160 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl (-SO₂) group, respectively.

-

The strong band around 1250 cm⁻¹ can be attributed to the C-F stretching vibration.

-

The absorptions in the 1600-1400 cm⁻¹ range are due to the C=C stretching vibrations of the benzene ring.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) is consistent with a 1,3-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, followed by dilution to the low µg/mL or high ng/mL range.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

MS Data and Interpretation

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): m/z = 175

-

Key Fragments:

-

m/z = 111 ([M - SO₂]⁺)

-

m/z = 95 ([M - SO₂NH₂]⁺)

-

m/z = 75 ([C₆H₄F]⁺)

-

Interpretation:

The fragmentation of benzenesulfonamides is often characterized by the loss of sulfur dioxide (SO₂). The molecular ion peak at m/z 175 corresponds to the molecular weight of 3-fluorobenzenesulfonamide. The fragment at m/z 111 results from the loss of SO₂ from the molecular ion. The peak at m/z 95 corresponds to the fluorophenyl cation, formed by the cleavage of the C-S bond.

Caption: A simplified fragmentation pathway for 3-Fluorobenzenesulfonamide.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 3-fluorobenzenesulfonamide. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the position of the fluorine substituent. The IR spectrum verifies the presence of the key functional groups, namely the sulfonamide and the fluorinated aromatic ring. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern. This detailed spectroscopic guide serves as a valuable resource for scientists working with this important chemical intermediate, ensuring its accurate identification and quality control in research and development.

References

-

PubChem. 3-Fluorobenzenesulfonamide. [Link]

-

Chem-Impex. 3-Fluorobenzenesulfonamide product page. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150924, 3-Fluorobenzenesulfonamide. Retrieved December 17, 2024 from [Link].

-

Chem-Impex International. (n.d.). 3-Fluorobenzenesulfonamide. Retrieved December 17, 2024, from [Link]

-

Teare, H., et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Chemical Communications, (22), 2330-2332. [Link]

-

Chem-Impex International. (n.d.). 3-Fluorobenzènesulfonamide. Retrieved December 17, 2024, from [Link]

-

Chem-Impex International. (n.d.). 3-Fluorobenzenesulfonamide. Retrieved December 17, 2024, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Smith, B. C. (1995).

- de Hoffmann, E., & Stroobant, V. (2007).

-

PubChem. (n.d.). N-Fluorobenzenesulfonimide. Retrieved December 17, 2024, from [Link]

-

Beilstein Journals. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry, 18, 134-144. [Link]

-

SpectraBase. (n.d.). N-Fluorobenzenesulfonimide. Retrieved December 17, 2024, from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved December 17, 2024, from [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. Retrieved December 17, 2024, from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1045-1052. [Link]

Sources

A Technical Guide to the Research Applications of 3-Fluorobenzenesulfonamide: A Versatile Scaffold for Chemical Innovation

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The 3-Fluorobenzenesulfonamide moiety, in particular, represents a confluence of desirable properties: the proven biological activity of the sulfonamide group and the unique physicochemical advantages conferred by the fluorine atom. This guide provides an in-depth exploration of 3-Fluorobenzenesulfonamide, moving beyond its basic properties to illuminate its potential as a versatile building block in medicinal chemistry, agrochemicals, and as a precursor to advanced chemical probes and reagents. We will dissect its core applications, provide actionable experimental protocols, and offer insights into the causality behind its utility, empowering researchers to leverage this compound for novel discoveries.

Foundational Profile: Physicochemical Properties and Synthesis

3-Fluorobenzenesulfonamide is a white crystalline solid that serves as a valuable starting material in synthetic chemistry.[1] The presence of the fluorine atom at the meta-position influences the electronic properties of the aromatic ring and enhances the lipophilicity of its derivatives, a key factor in improving pharmacokinetic profiles of drug candidates.[1][2]

| Property | Value | Source |

| CAS Number | 1524-40-9 | [3] |

| Molecular Formula | C₆H₆FNO₂S | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| Melting Point | 124.5-132 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| InChI Key | CRINBBOGNYCAOV-UHFFFAOYSA-N |

Synthetic Workflow: A Standard Approach

The most common and straightforward synthesis of 3-Fluorobenzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with an ammonia source, typically aqueous ammonium hydroxide.[4] This nucleophilic substitution reaction is robust and generally high-yielding.

Causality: The sulfonyl chloride is a highly electrophilic species due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. Ammonia acts as a potent nucleophile, readily attacking the sulfur center and displacing the chloride leaving group to form the stable sulfonamide bond.

Caption: Synthesis of 3-Fluorobenzenesulfonamide.

Core Application I: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a multitude of clinically approved drugs.[5][6][7][8] 3-Fluorobenzenesulfonamide provides a readily available starting point for the synthesis of novel derivatives with a wide spectrum of potential biological activities.

Antimicrobial Drug Development

The foundational application of sulfonamides is in antibacterial therapy. They act as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial synthesis of folic acid.[5][9]

Expert Insight: The introduction of an electron-withdrawing fluorine atom can enhance the acidity of the sulfonamide N-H proton, potentially leading to stronger binding interactions within the enzyme's active site.[9] Researchers can utilize 3-Fluorobenzenesulfonamide as a scaffold to build a library of new antibacterial candidates by reacting its corresponding sulfonyl chloride with various amines.

Anti-Inflammatory Agents (COX-2 Inhibitors)

Pfizer's development of sulfonamide-containing NSAIDs like Celecoxib demonstrated the utility of this scaffold for creating specific inhibitors of cyclo-oxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[5][9]

Application Pathway: 3-Fluorobenzenesulfonamide is an ideal precursor for generating novel COX-2 inhibitors. The core structure can be elaborated with different heterocyclic systems, a common feature of selective COX-2 inhibitors, to explore new structure-activity relationships (SAR).

Caption: Pathway from scaffold to COX-2 inhibition.

Anticancer Therapeutics

The sulfonamide moiety is present in various anticancer agents that function through diverse mechanisms, including inhibition of carbonic anhydrase (implicated in tumor acidosis), disruption of microtubule polymerization, and targeting of the B-cell lymphoma-2 (Bcl-2) protein family, which regulates apoptosis.[9]

Research Directive: The stability and reactivity of 3-Fluorobenzenesulfonamide make it suitable for creating libraries of compounds for high-throughput screening against various cancer cell lines and specific protein targets.[1][2] The fluorine atom can enhance cell permeability and metabolic stability, increasing the likelihood of identifying potent and effective drug candidates.

Core Application II: Advanced Agrochemical Synthesis

Beyond pharmaceuticals, 3-Fluorobenzenesulfonamide is a valuable intermediate in the agrochemical industry for the development of modern herbicides and pesticides.[1][2] The sulfonamide group is a key component of several classes of herbicides, and the inclusion of fluorine often correlates with increased potency and an optimized environmental persistence profile.

Core Application III: Precursor to Advanced Synthesis Reagents

While a stable building block in its own right, the structure of 3-Fluorobenzenesulfonamide is closely related to highly reactive reagents used in modern organic synthesis.

N-Fluorobenzenesulfonimide (NFSI): A Reagent for Fluorination and Amination

N-Fluorobenzenesulfonimide (NFSI) is a widely used, commercially available electrophilic fluorinating agent.[10][11] It is a mild, stable, and easy-to-handle crystalline solid used to introduce fluorine atoms into a wide range of organic molecules.[11][12] More recently, NFSI has also been employed as a versatile source for amination, enabling the direct formation of C-N bonds through transition metal-catalyzed C-H activation.[11][13][14]

Structural Relationship: NFSI is essentially a dimer of the benzenesulfonyl group, with one of the amide hydrogens replaced by fluorine. Understanding the applications of NFSI provides a direct line of sight to the potential utility of the 3-fluorobenzenesulfonyl scaffold in designing new reagents.

Caption: Dual reactivity of NFSI.

Core Application IV: Chemical Biology and Covalent Probe Development

A cutting-edge application for related structures is in chemical proteomics. Aryl sulfonyl fluorides, which can be synthesized from sulfonamides, have emerged as powerful "warheads" for creating covalent chemical probes.[15][16][17] These probes can irreversibly bind to nucleophilic amino acid residues (such as tyrosine, serine, or lysine) in a protein's active or allosteric site.[15][17]

From Scaffold to Probe: A researcher could convert 3-Fluorobenzenesulfonamide into 3-fluorobenzenesulfonyl fluoride. This reactive intermediate can then be attached to a reporter tag (like biotin or a fluorophore) via a linker, creating a potent probe for Activity-Based Protein Profiling (ABPP) to identify novel drug targets or diagnose disease states.

Mechanism of Action: The high electrophilicity of the sulfur atom in the sulfonyl fluoride group makes it susceptible to attack by a nucleophilic residue on a protein target. This forms a stable, covalent sulfonate ester or sulfonamide linkage, effectively "labeling" the protein.

Caption: Covalent protein labeling by a sulfonyl fluoride probe.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: General Synthesis of a Novel N-Substituted 3-Fluorobenzenesulfonamide Derivative

Objective: To synthesize a novel sulfonamide derivative for biological screening.

Materials:

-

3-Fluorobenzenesulfonamide

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine (e.g., 4-methylaniline)

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Synthesis of 3-Fluorobenzenesulfonyl Chloride:

-

This step should be performed in a fume hood with appropriate personal protective equipment.

-

To a round-bottom flask, add 3-Fluorobenzenesulfonamide (1.0 eq).

-

Carefully add thionyl chloride (2-3 eq) and a catalytic amount of DMF.

-

Fit the flask with a reflux condenser and heat the mixture to 60-70 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The crude 3-fluorobenzenesulfonyl chloride is often used directly in the next step.

-

-

Amine Coupling:

-

Dissolve the crude 3-fluorobenzenesulfonyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes/ethyl acetate.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory potency (IC₅₀) of a synthesized 3-fluorobenzenesulfonamide derivative against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe

-

Heme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Synthesized inhibitor compound, dissolved in DMSO

-

Celecoxib (positive control), dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the COX-2 enzyme in the assay buffer containing heme.

-

Prepare a substrate solution containing arachidonic acid and ADHP in the assay buffer.

-

Prepare serial dilutions of your test compound and the Celecoxib control in DMSO, then dilute further into the assay buffer.

-

-

Assay Execution:

-

To the wells of the 96-well plate, add 10 µL of the diluted test compound, control, or DMSO (for no-inhibition control).

-

Add 170 µL of the COX-2 enzyme solution to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity kinetically over 10-20 minutes at 37 °C. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration.

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Outlook

3-Fluorobenzenesulfonamide is far more than a simple chemical intermediate. It is a strategically designed scaffold that offers a gateway to a vast chemical space with profound implications for human health and agriculture. Its inherent stability, coupled with the advantageous properties of the sulfonamide and fluoro-aryl motifs, ensures its continued relevance. Future research will likely focus on leveraging this building block for the development of highly selective covalent probes to explore complex biological systems, designing next-generation targeted therapeutics, and creating novel reagents that push the boundaries of synthetic chemistry. For the drug development professional and research scientist, 3-Fluorobenzenesulfonamide represents a reliable and potent tool for innovation.

References

-

Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015. [Link]

-

International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from Frontier Research Publication. [Link]

-

Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluorobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

- Singh, S., DesMarteau, D. D., & Zuberi, S. S. (1993). U.S. Patent No. 5,254,732. Washington, DC: U.S.

-

Shaughnessy, K. H., & Diccianni, J. B. (2009). Mechanism of N-fluorobenzenesulfonimide promoted diamination and carboamination reactions: divergent reactivity of a Pd(IV) species. Journal of the American Chemical Society, 131(43), 15689–15701. [Link]

-

Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

-

Gao, W., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. [Link]

-

Onwukwe, S. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 630. [Link]

-

Amerigo Scientific. (n.d.). 3-Fluorobenzenesulfonamide (97%). Retrieved from [Link]

-

Gu, Q., & Vessally, E. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17756-17771. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Fluorobenzenesulfonimide. PubChem Compound Database. Retrieved from [Link]

- Ali, A., et al. (2020). U.S. Patent No. 10,745,392. Washington, DC: U.S.

-

Kelly, M. J., & Sharpless, K. B. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 649–653. [Link]

-

Hsu, K. J., & Spurlock, L. A. (1975). Fluorescent probe study of sulfonamide binding to povidone. Journal of Pharmaceutical Sciences, 64(5), 885-888. [Link]

-

Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Journal of the American Chemical Society, 135(32), 11923-11933. [Link]

-

Kelly, M. J., & Sharpless, K. B. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 649–653. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluorobenzenesulfonamide (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 7. [PDF] Sulfonamide derivatives: Synthesis and applications | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. frontiersrj.com [frontiersrj.com]

- 10. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 11. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 12. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. N-Fluorobenzenesulfonimide | 133745-75-2 | TCI AMERICA [tcichemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-Fluorobenzenesulfonamide in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzenesulfonamide has emerged as a pivotal building block in contemporary medicinal chemistry, prized for its unique combination of physicochemical properties and versatile reactivity. The strategic incorporation of the 3-fluoro substituent onto the benzenesulfonamide scaffold offers medicinal chemists a powerful tool to modulate key drug-like properties, including lipophilicity, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of 3-fluorobenzenesulfonamide, from its fundamental characteristics to its application in the synthesis of targeted therapeutics. We will delve into the causal logic behind its use in drug design, explore key synthetic transformations, and present detailed protocols for its incorporation into complex molecular architectures. Through specific examples and structure-activity relationship (SAR) analyses, this guide will illustrate the profound impact of this versatile building block on the development of novel therapeutic agents.

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When incorporated into a scaffold like benzenesulfonamide, a privileged structure in its own right, the benefits are often magnified. The sulfonamide functional group is a key feature in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2]

3-Fluorobenzenesulfonamide, in particular, has garnered significant attention as a versatile starting material.[2][3] Its fluorine substitution at the meta position provides a unique electronic and steric environment that can be exploited to fine-tune molecular interactions with biological targets. This guide will serve as a detailed resource for researchers looking to leverage the advantageous properties of 3-fluorobenzenesulfonamide in their drug discovery programs.

Physicochemical Properties and Strategic Advantages

The utility of 3-fluorobenzenesulfonamide as a building block is rooted in its distinct physicochemical properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO₂S | [2][4] |

| Molecular Weight | 175.18 g/mol | [2][4][5] |

| Melting Point | 128 - 132 °C | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| CAS Number | 1524-40-9 | [2] |

The strategic placement of the fluorine atom at the 3-position of the benzene ring imparts several key advantages in drug design:

-

Enhanced Lipophilicity: The fluorine substituent increases the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.[2][3]

-